molecular formula C8H7FO3 B1333263 2-fluoro-3-(hydroxymethyl)benzoic Acid CAS No. 481075-37-0

2-fluoro-3-(hydroxymethyl)benzoic Acid

Cat. No.: B1333263
CAS No.: 481075-37-0
M. Wt: 170.14 g/mol
InChI Key: VZUWHOMAXWKXOF-UHFFFAOYSA-N
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Description

2-Fluoro-3-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7FO3. It is a white to yellow solid with a molecular weight of 170.14 g/mol and a boiling point of 346.6°C. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known that the compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents used in the process .

Mode of Action

In the context of the SM coupling reaction, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2-fluoro-3-(hydroxymethyl)benzoic Acid are related to the SM coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of biologically active compounds and materials .

Pharmacokinetics

It’s known that the compound is stored at 2-8°c for optimal stability .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a variety of complex organic compounds .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For instance, the compound is stored at 2-8°C for optimal stability . Additionally, the SM coupling reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound can act effectively in a variety of chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-3-(hydroxymethyl)benzoic acid typically involves the fluorination of 3-(hydroxymethyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction where a fluorine atom is introduced into the aromatic ring. The reaction conditions often require a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like palladium or copper .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and catalysts as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2-Fluoro-3-carboxybenzoic acid.

    Reduction: 2-Fluoro-3-(hydroxymethyl)benzyl alcohol.

    Substitution: 2-Substituted-3-(hydroxymethyl)benzoic acids.

Scientific Research Applications

2-Fluoro-3-(hydroxymethyl)benzoic acid is widely used in scientific research due to its versatility:

    Chemistry: It is used as a building block in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction to form carbon-carbon bonds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-Fluoro-4-(hydroxymethyl)benzoic acid
  • 3-Fluoro-2-(hydroxymethyl)benzoic acid
  • 2-Chloro-3-(hydroxymethyl)benzoic acid

Comparison: 2-Fluoro-3-(hydroxymethyl)benzoic acid is unique due to the position of the fluorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in certain synthetic applications, particularly in forming carbon-carbon bonds via the Suzuki–Miyaura coupling reaction.

Properties

IUPAC Name

2-fluoro-3-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUWHOMAXWKXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379058
Record name 2-fluoro-3-(hydroxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481075-37-0
Record name 2-fluoro-3-(hydroxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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